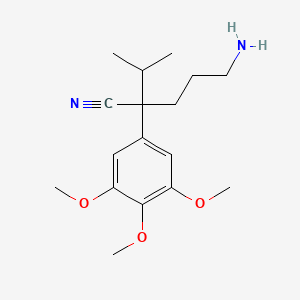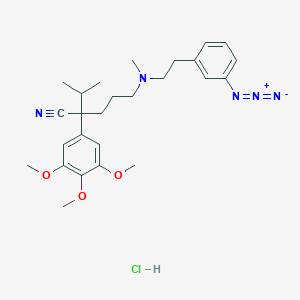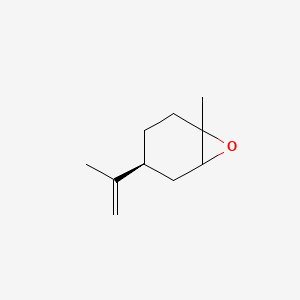
Limonene oxide, (-)-
説明
Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has antinociceptive and antitumoral activities and is used in many products like food additives, cosmetics, and perfumes .
Synthesis Analysis
Chemoenzymatic epoxidation of limonene to limonene oxide was carried out using in situ generation of peroxy octanoic acid from octanoic acid and H2O2 . In this study, agricultural-waste rice husk ash (RHA)-derived silica was surface-functionalized using (3-aminopropyl) triethoxysilane (APTS), which was cross-linked using glutaraldehyde for immobilization of Candida antarctica lipase B .Molecular Structure Analysis
The molecular formula of Limonene oxide is C10H16O . The InChI key is CCEFMUBVSUDRLG-UHFFFAOYSA-N .Chemical Reactions Analysis
Limonene oxide undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis - and trans -limonene oxides . The reactant limonene, peroxyoctanoic acid, octanoic acid, and the product limonene oxide are all soluble in the organic phase .Physical And Chemical Properties Analysis
Limonene oxide has a molecular weight of 152.23 g/mol . The refractive index of limonene oxide produced from NO3 oxidation is 1.578 at 532 nm and 1.591 at 375 nm .科学的研究の応用
-
Catalytic Upgrading into p-Cymene
- Application Summary: Limonene can be used as a starting substrate for the preparation of building block chemicals, including p-cymene, which is an important intermediate in several industrial catalytic processes .
- Methods of Application: The process involves the dehydrogenation of limonene via heterogeneous catalysis .
- Results: The selective production of p-cymene remains a scientific and technological challenge, as an optimal balance between the catalyst nature/content and the reaction conditions is needed .
-
Formation of Biobased Polycarbonates
- Application Summary: 1,2-limonene oxide obtained via catalytic selective oxidation readily reacts with carbon dioxide to form biobased polycarbonates of exceptional optical and mechanical properties .
- Methods of Application: The process involves the catalytic selective oxidation of 1,2-limonene oxide .
- Results: The resulting biobased polycarbonates exhibit exceptional optical and mechanical properties .
-
Anti-yeast and Anti-microbial Potentials
- Application Summary: The 1,2-limonene oxide, carveols, and carvone are monoterpenes that can be synthesized using iodosylbenzene as a terminal oxidant and are known to have anti-yeast and anti-microbial potentials .
- Methods of Application: The process involves the use of iodosylbenzene as a terminal oxidant for the synthesis of these monoterpenes .
- Results: The resulting compounds show excellent anti-yeast and anti-microbial potentials .
-
Antinociceptive and Antitumoral Activities
- Application Summary: Limonene oxide has antinociceptive (pain-relieving) and antitumoral activities .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not quantitatively detailed in the source .
-
Fruit and Vegetable Preservation
- Application Summary: Limonene has applications in the preservation of fruits and vegetables .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not quantitatively detailed in the source .
-
- Application Summary: Limonene has been used to extract oils from rice bran and olive seeds .
- Methods of Application: The extraction process involves the use of microwaves as a heat source .
- Results: The quality of rice bran oil extracted with limonene was found to be comparable to that extracted with hexane .
-
- Application Summary: Limonene epoxides and derivatives are promising monomers for biobased polymers . They have prompted growing attention over the last decade as building blocks for the synthesis of biobased monomers and polymers .
- Methods of Application: Various polymerization techniques have been applied on limonene oxide and limonene dioxide monomers . Some of these techniques include homopolymerization, copolymerization and polymerization post functionalization leading to polymers such as polycarbonates and polyesters with tunable mechanical and thermal properties .
- Results: The resulting polymers exhibit a range of properties for various applications .
-
Copolymerization with Cyclic Anhydrides
- Application Summary: Commercial limonene oxide was used as a monomer to obtain polyesters with phthalic and maleic anhydrides .
- Methods of Application: The ionic liquid 1-n-butyl-3-methylimidazolium heptachlorodiferrate (BMI·Fe 2 Cl 7) was the catalyst for ring-opening polymerization . For both cyclic anhydrides, conversions around 80% were reached with a 1:100 catalyst:limonene oxide molar ratio .
- Results: The resulting polymers presented a perfectly alternating structure, number-average molar mass over 1000 g mol −1, and pendant double-bonds that allow subsequent modification of their structures .
-
- Application Summary: Limonene has been used to extract oils from rice bran and olive seeds .
- Methods of Application: The extraction process involves the use of microwaves as a heat source .
- Results: The quality of rice bran oil extracted with limonene was found to be comparable to that extracted with hexane .
-
- Application Summary: The d-limonene is also a functionally active anti-tumor agent whose chemo-preventive activity against spontaneous and chemically-induced rodent mammary, skin, liver, lung and fore stomach cancers as well as rats’ oncogene-induced rat mammary cancer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not quantitatively detailed in the source .
-
Nanoparticles Preparation and Cytotoxicity Studies
- Application Summary: Commercial limonene oxide was used as a monomer to obtain polyesters with phthalic and maleic anhydrides. The resulting polymers presented a perfectly alternating structure, number-average molar mass over 1000 g mol −1, and pendant double-bonds that allow subsequent modification of their structures .
- Methods of Application: The ionic liquid 1-n-butyl-3-methylimidazolium heptachlorodiferrate (BMI·Fe 2 Cl 7) was the catalyst for ring-opening polymerization. For both cyclic anhydrides, conversions around 80% were reached with a 1:100 catalyst:limonene oxide molar ratio .
- Results: The cross-linked PPALO-NPs with a number-weighted mean diameter of 56 nm, spherical morphology, and good colloidal stability were obtained. These NPs were tested for blood compatibility with human red blood (erythrocytes) cells and cell viability using mouse embryo fibroblast (NIH3T3) cell line, presenting potential for biomedical applications .
-
- Application Summary: Limonene oxide and limonene dioxide are used as monomers for biobased polymers. Some of these techniques include homopolymerization, copolymerization and polymerization post functionalization leading to polymers such as polycarbonates and polyesters with tunable mechanical and thermal properties .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not quantitatively detailed in the source .
-
- Application Summary: The d-limonene is also a functionally active anti-tumor agent whose chemo-preventive activity against spontaneous and chemically-induced rodent mammary, skin, liver, lung and fore stomach cancers as well as rats’ oncogene-induced rat mammary cancer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not quantitatively detailed in the source .
-
- Application Summary: These new active polymer composites present promising features in controlling microbial contamination, rendering them as excellent candidates in active packaging applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not quantitatively detailed in the source .
Safety And Hazards
特性
IUPAC Name |
(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-IDKOKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; cool minty aroma | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Limonene oxide, (-)- | |
CAS RN |
203719-53-3 | |
| Record name | Limonene oxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



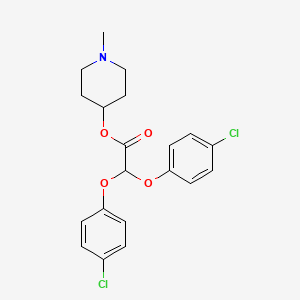
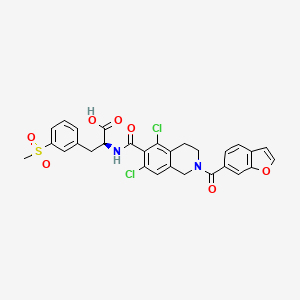
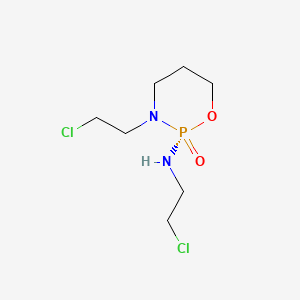
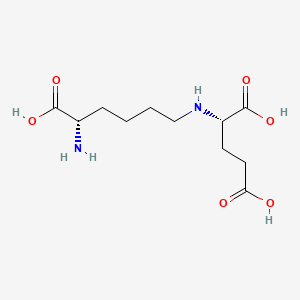
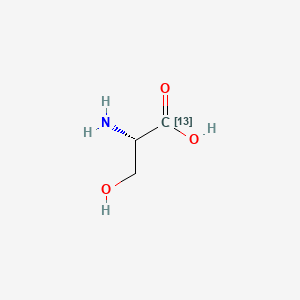
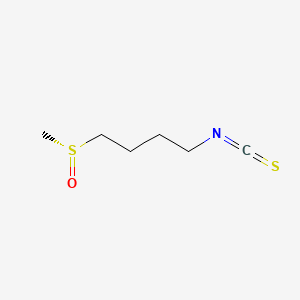
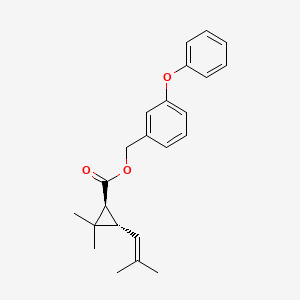
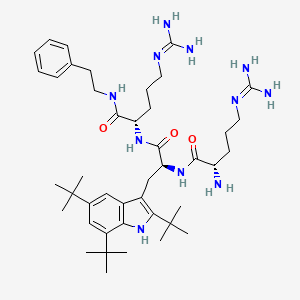
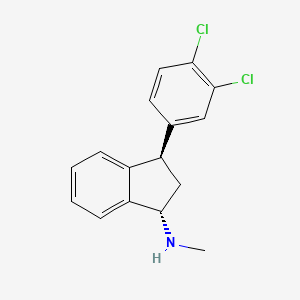
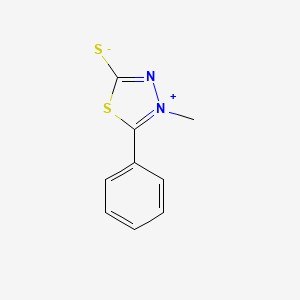
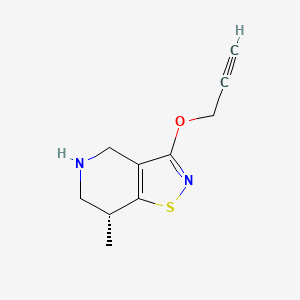
![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)
